4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one can be achieved through a one-pot three-component domino reaction. This involves the condensation of phenylhydrazine with β-ketonitriles in the presence of a solvent like DMSO . The reaction typically yields a series of derivatives with varying substituents, which can be further purified and characterized.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach is scalable and can be adapted for larger-scale production. The use of environmentally benign solvents and catalysts can further enhance the feasibility of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact pathways and molecular targets vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: Known for its potential as a RIPK1 inhibitor.
Pyrazolo[3,4-d]pyrimidine: Exhibits CDK2 inhibitory activity and has anticancer properties.
Uniqueness
4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its broad spectrum of biological activities and its potential for further functionalization. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C12H10N4O |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H10N4O/c13-10-6-11(17)15-12-9(10)7-14-16(12)8-4-2-1-3-5-8/h1-7H,(H3,13,15,17) |
InChI Key |
KPMSLFTZTFAJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC(=O)N3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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